Positional Isomer Differentiation: Impact on JMJD6 Inhibitor Potency
The 3-amino substitution pattern on the piperidine ring, as found in N-methyl-1-(pyridazin-3-yl)piperidin-3-amine, is a critical structural feature for activity within a series of JMJD6 inhibitors. This class-level inference is drawn from a study on N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives, which identified a potent JMJD6 inhibitor, A29, with a KD of 0.75 ± 0.08 μM and anti-proliferative IC50 values < 3.0 μM against breast cancer cells [1]. The 3-yl-amine linkage is essential for this activity, while the 4-yl positional isomer (e.g., N-methyl-1-(pyridazin-3-yl)piperidin-4-amine) represents a distinct chemotype with no reported activity in this context.
| Evidence Dimension | JMJD6 Binding Affinity (KD) |
|---|---|
| Target Compound Data | Not directly reported; core scaffold present in active inhibitors |
| Comparator Or Baseline | Analog A29: KD = 0.75 ± 0.08 μM; Other series members: variable affinity |
| Quantified Difference | N/A (class-level inference) |
| Conditions | Surface plasmon resonance (SPR) binding assay |
Why This Matters
The 3-yl-amine linkage is essential for potent JMJD6 inhibition; substitution at the 4-position yields a different chemotype with no comparable activity data, making the correct positional isomer critical for epigenetic research programs.
- [1] Xu, X., et al. (2022). Design and synthesis of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives as JMJD6 inhibitors. Bioorganic Chemistry, 129, 106119. View Source
